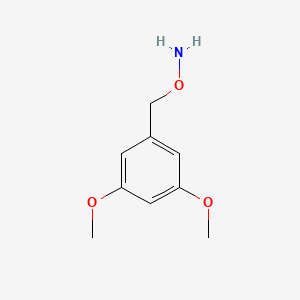

O-(3,5-Dimethoxybenzyl)hydroxylamine

Description

O-(3,5-Dimethoxybenzyl)hydroxylamine is an organic compound with the molecular formula C9H13NO3. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3,5-dimethoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

O-[(3,5-dimethoxyphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C9H13NO3/c1-11-8-3-7(6-13-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3 |

InChI Key |

SRKRASNJELAFOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CON)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,5-Dimethoxybenzyl)hydroxylamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

O-(3,5-Dimethoxybenzyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxylamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

O-(3,5-Dimethoxybenzyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Biology: It can be used in the study of enzyme mechanisms, especially those involving hydroxylamine derivatives.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of O-(3,5-Dimethoxybenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

O-Benzylhydroxylamine: Similar structure but lacks the methoxy groups.

3,5-Dimethoxybenzylamine: Similar structure but lacks the hydroxylamine group.

Hydroxylamine: The parent compound without the benzyl group.

Uniqueness

O-(3,5-Dimethoxybenzyl)hydroxylamine is unique due to the presence of both the 3,5-dimethoxybenzyl group and the hydroxylamine group. This combination imparts unique reactivity and properties, making it valuable in various chemical and biological applications .

Biological Activity

O-(3,5-Dimethoxybenzyl)hydroxylamine is an organic compound notable for its hydroxylamine functional group attached to a 3,5-dimethoxybenzyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antioxidant properties and interactions with various biomolecules. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by the following features:

- Functional Groups : Hydroxylamine group (-NH2OH) and two methoxy groups (-OCH3) at the 3 and 5 positions on the aromatic ring.

- Molecular Formula : C10H13N1O3

This unique arrangement significantly influences its chemical reactivity and biological properties.

Synthesis Methods

This compound can be synthesized through various methods, commonly involving the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The general reaction can be summarized as follows:

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity . Hydroxylamines are known to scavenge free radicals and reduce oxidative stress in biological systems. This property may have implications for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The antioxidant activity of this compound is believed to involve several mechanisms:

- Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Metal Chelation : It may chelate transition metals that catalyze the formation of reactive oxygen species (ROS), thereby reducing oxidative stress.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound exhibits moderate cytotoxic activity against various cancer cell lines. For instance, studies indicated an IC50 value of 86 μM against WRL-68 liver cancer cells .

- Mechanism-Based Studies : A study explored the interaction of hydroxylamines with indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in immune suppression associated with cancer. It was found that derivatives similar to this compound could inhibit IDO1 activity effectively .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other hydroxylamines:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| O-(2,4-Dimethoxybenzyl)hydroxylamine | Two methoxy groups on a benzene ring | Different substitution pattern affecting reactivity |

| 4-Methoxyphenylhydroxylamine | One methoxy group on a phenol | Simpler structure with different biological activity |

| 3-Methoxyphenylhydroxylamine | One methoxy group on a phenol | Potentially different antioxidant properties |

The unique positioning of the methoxy groups in this compound contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.